molecular formula C9H10BrCl B13984739 1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene

1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene

Cat. No.: B13984739
M. Wt: 233.53 g/mol
InChI Key: HEIPQFOCRUVUJV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene can be synthesized through a multi-step process involving the bromination and chlorination of a dimethylbenzene precursor. One common method involves the bromination of 2-chloro-4,5-dimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 2-chloro-4,5-dimethylbenzyl alcohol.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.

Major Products:

    Substitution: 1-(Methoxymethyl)-2-chloro-4,5-dimethylbenzene.

    Oxidation: 2-chloro-4,5-dimethylbenzaldehyde.

    Reduction: 2-chloro-4,5-dimethylbenzyl alcohol.

Scientific Research Applications

1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Research into its potential as a building block for pharmaceuticals is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in substitution reactions, the bromomethyl group can form a carbocation intermediate, which then reacts with nucleophiles. The presence of the chlorine atom and methyl groups can influence the stability and reactivity of these intermediates .

Comparison with Similar Compounds

    1-(Bromomethyl)-4-chlorobenzene: Similar structure but lacks the additional methyl groups.

    1-(Bromomethyl)-2,4-dichlorobenzene: Contains an additional chlorine atom, which can affect its reactivity.

    1-(Bromomethyl)-2,5-dimethylbenzene: Similar structure but with different positions of the substituents.

Uniqueness: 1-(Bromomethyl)-2-chloro-4,5-dimethylbenzene is unique due to the specific arrangement of its substituents. The combination of a bromomethyl group, a chlorine atom, and two methyl groups in the 2, 4, and 5 positions, respectively, imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

1-(bromomethyl)-2-chloro-4,5-dimethylbenzene

InChI

InChI=1S/C9H10BrCl/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4H,5H2,1-2H3

InChI Key

HEIPQFOCRUVUJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)CBr

Origin of Product

United States

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